molecular formula C26H29NO8 B264393 N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Cat. No. B264393
M. Wt: 483.5 g/mol
InChI Key: CZYMUTYYSABAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation and oxidative stress. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide in lab experiments is its potential for use in the development of new cancer and neurodegenerative disease treatments. However, one limitation is that its mechanism of action is not fully understood, which could make it more difficult to develop effective treatments.

Future Directions

There are several future directions for research on N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide. One area of interest is in studying its potential use in combination with other drugs to enhance its anti-cancer and neuroprotective effects. Another area of interest is in further elucidating its mechanism of action to better understand how it works and how it can be used to develop new treatments. Additionally, more research is needed to explore its potential use in other areas of medicine, such as in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide involves several steps. The starting material is 3,4,5-trimethoxybenzaldehyde, which is reacted with malonic acid in the presence of a catalyst to form a diester. The diester is then hydrolyzed to form the corresponding acid, which is coupled with 4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-5-carboxylic acid to form the final product.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide has been found to have a range of potential applications in scientific research. One area of interest is in the study of cancer, as this compound has been found to have anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Molecular Formula

C26H29NO8

Molecular Weight

483.5 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C26H29NO8/c1-14-9-22(29)34-24-16-7-8-26(2,3)35-17(16)12-18(23(14)24)33-13-21(28)27-15-10-19(30-4)25(32-6)20(11-15)31-5/h9-12H,7-8,13H2,1-6H3,(H,27,28)

InChI Key

CZYMUTYYSABAJB-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)(C)C

Origin of Product

United States

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